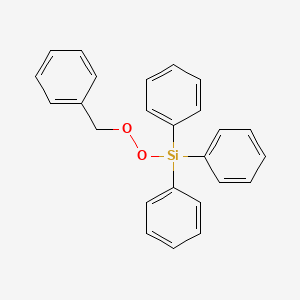

(Benzylperoxy)(triphenyl)silane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

96663-17-1 |

|---|---|

Molecular Formula |

C25H22O2Si |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

benzylperoxy(triphenyl)silane |

InChI |

InChI=1S/C25H22O2Si/c1-5-13-22(14-6-1)21-26-27-28(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |

InChI Key |

HPNPPXZSTOWQCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Benzylperoxy Triphenyl Silane and Analogous Organosilicon Peroxides

Direct Synthetic Pathways to (Benzylperoxy)(triphenyl)silane

The synthesis of the specific compound this compound can be approached through direct methods involving the reaction of a triphenylsilyl precursor with a suitable peroxide source.

Reaction of Triphenylsilane (B1312308) with Peroxide Precursors

A primary route to this compound involves the reaction of triphenylsilane with a peroxide precursor, such as benzyl (B1604629) hydroperoxide. This reaction typically proceeds via the activation of the Si-H bond in triphenylsilane, leading to the formation of the Si-O-O-C linkage. The general transformation can be represented as:

Ph₃SiH + HOOBn → Ph₃SiOOBn + H₂

The efficiency of this reaction can be influenced by catalysts and reaction conditions. While specific literature on the synthesis of this compound is not extensively detailed, the general principles of silyl (B83357) peroxide formation suggest that this direct coupling is a viable and straightforward approach.

General Synthetic Strategies for Organosilicon Peroxides

A broader array of synthetic methods is available for the preparation of various organosilicon peroxides, which are generally more stable than their purely organic counterparts. These methods offer access to a wide range of structurally diverse silyl peroxides. oup.com

Synthesis via Alkyl Hydroperoxide Precursors

The reaction between an organosilyl halide, typically a chloride, and an alkyl hydroperoxide is a fundamental and widely used method for constructing the silyl peroxide linkage. This nucleophilic substitution reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct.

R'₃SiCl + HOOR → R'₃SiOOR + HCl

New methodologies for the efficient synthesis of primary and secondary alkyl hydroperoxides have been developed, for instance, through the alkylation of cyclododecanone (B146445) 1,1-dihydroperoxide followed by hydrolysis, which provides pure hydroperoxide samples. unl.edu The availability of a variety of alkyl hydroperoxides makes this a versatile route to a broad spectrum of organosilicon peroxides. rsc.org

| Precursor Type | Reactant 1 | Reactant 2 | Product Type |

| Silyl Halide | R'₃SiCl | HOOR | R'₃SiOOR |

| Sulfonate | R'SO₃R | HOOSiR"₃ | R'OOSiR"₃ |

| Enol Ether | R'C(OSiR"₃)=CR"₂ | Oxidant | α-Peroxy Silyl Ether |

This table provides a generalized overview of precursor types and their transformation into organosilicon peroxides.

Metal-Catalyzed Approaches to Peroxide Formation

Transition metal catalysis has emerged as a powerful tool for the synthesis and application of organosilicon peroxides. oup.com These methods often allow for the generation of alkyl radicals from silyl peroxides under mild conditions, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. oup.com

Vanadium and molybdenum peroxo complexes, for instance, are notable catalysts in oxidation reactions involving hydrogen peroxide and alkyl hydroperoxides. researchgate.netrsc.org The synthesis of these metal peroxo complexes and their catalytic activity have been extensively studied. rsc.org Palladium(II) hydroxide (B78521) has been used to catalyze the oxidation of silyl enol ethers with tert-butyl hydroperoxide, leading to β-silyloxy-α,β-enones. researchgate.net

| Catalyst | Substrate | Oxidant | Product |

| Pd(OH)₂/C | Silyl Enol Ether | t-BuOOH | β-Silyloxy-α,β-enone |

| MoO₂(acac)₂ | Ketone | H₂O₂ | Hydroperoxide |

| Vanadium Complexes | Alkenes | H₂O₂/Alkyl Hydroperoxides | Epoxides |

This table highlights selected metal-catalyzed reactions for the formation of peroxide-containing compounds.

Organocatalytic Synthesis of Peroxysilanes

Organocatalysis offers a metal-free alternative for various organic transformations, and its principles can be applied to the synthesis of peroxides. nih.govnih.govresearchgate.net While direct organocatalytic synthesis of peroxysilanes is an emerging area, related reactions provide a foundation for future development. For example, Eosin Y has been shown to catalyze the hydroperoxidation of benzylic C-H bonds using visible light and molecular oxygen, a method that can be adapted for the preparation of silyl peroxides. organic-chemistry.org

Asymmetric organocatalysis has also been successfully employed in various synthetic routes, demonstrating the potential for creating chiral peroxide-containing molecules. rsc.org

Direct Oxidation Methods for Peroxide Generation

Direct oxidation of silyl compounds, particularly silyl enol ethers, represents a significant pathway to functionalized organosilicon peroxides. The Rubottom oxidation, for example, involves the reaction of a silyl enol ether with a peroxyacid to yield an α-siloxy carbonyl compound, proceeding through a siloxy oxirane intermediate. wikipedia.org

Furthermore, the cobalt-catalyzed peroxidation of silyl enol ethers with molecular oxygen and triethylsilane affords silyl monoperoxyketals. organic-chemistry.org Direct aerobic oxidation of silyl enol ethers can also be promoted by water to form α-hydroxy ketones, with a peroxide intermediate being formed during the reaction. The oxidation of silyl enol ethers with hydrogen peroxide catalyzed by peroxotungstophosphate is another effective method. acs.org The reaction of organosilanes with hydrogen peroxide under chemical vapor deposition conditions has also been explored, leading to the formation of oxide films and the release of radical intermediates. rsc.orgrsc.org

| Oxidation Method | Substrate | Oxidant | Key Intermediate/Product |

| Rubottom Oxidation | Silyl Enol Ether | mCPBA | α-Siloxy Carbonyl |

| Cobalt-Catalyzed | Silyl Enol Ether | O₂, Et₃SiH | Silyl Monoperoxyketal |

| Water-Promoted | Silyl Enol Ether | Air | α-Hydroxy Ketone |

| Peroxotungstophosphate | Silyl Enol Ether | H₂O₂ | α-Hydroxy Ketone |

This table summarizes various direct oxidation methods leading to peroxide-containing silicon compounds or their derivatives.

Enzymatic Synthesis Routes to Peroxide-Containing Compounds

The direct enzymatic synthesis of organosilicon peroxides like this compound has not been extensively documented; however, related biocatalytic transformations provide a foundation for developing such pathways. The field of chemoenzymatic synthesis, which merges the high selectivity of enzymes with the broad scope of chemical reactions, offers significant potential. nih.gov

Research has demonstrated that certain enzymes, particularly peroxidases and peroxygenases, are capable of generating singlet oxygen (¹O₂) from hydrogen peroxide. nih.govresearchgate.netnih.gov This enzymatically produced singlet oxygen is a valuable and highly reactive chemical reagent that can be used for in situ oxidation reactions. nih.govresearchgate.net A notable application is the synthesis of the natural endoperoxide ascaridole, where an immobilized dye-decolorizing peroxidase was used to generate ¹O₂ which then reacted with α-terpinene in a [4+2] cycloaddition. researchgate.net This approach highlights a viable chemoenzymatic strategy: an enzyme produces the key oxidant (¹O₂), which then reacts with an organosilicon precursor, such as triphenylsilane, to form a silyl hydroperoxide intermediate.

Furthermore, cytochrome P450 enzymes are known to catalyze the oxidation of various substrates, including organosilanes. nih.gov While these reactions typically yield silanols through a proposed mechanism involving hydrogen atom abstraction by a high-valent iron-oxo species followed by radical rebound, they establish that enzymes can recognize and act upon Si-H bonds. nih.gov The involvement of radical intermediates in these enzymatic cycles suggests that, with appropriate enzyme engineering or different reaction conditions, trapping of these intermediates with oxygen could potentially be directed towards peroxide formation.

The table below summarizes the findings on the generation of singlet oxygen by various peroxidases, which could be applied in chemoenzymatic synthesis.

Table 1: Enzymatic Generation of Singlet Oxygen by Peroxidases and Peroxygenases This table is based on a fluorescence spectroscopic analysis using Singlet-Oxygen-Sensor-Green (SOSG) as a trap. The activity relates to the enzyme's capability to produce ¹O₂ from H₂O₂.

| Enzyme | Type | ¹O₂ Formation Activity | Notes |

| Dye-decolorizing Peroxidase (MaxiBright) | Peroxidase | Highest activity observed | Commercially used for bleaching; shows low substrate inhibition. researchgate.net |

| Horseradish Peroxidase (HRP) | Peroxidase | Active | Shows singlet oxygen formation. researchgate.net |

| Lactoperoxidase (LPO) | Peroxidase | Active | Known to produce ¹O₂. nih.gov |

| Unspecific Peroxygenase (AaeUPO) | Peroxygenase | Active | Shows singlet oxygen formation. researchgate.net |

| Catalase | Catalase | No activity observed | Does not appear to form singlet oxygen under tested conditions. researchgate.net |

Advanced Synthetic Techniques for Peroxysilane Systems

Advanced synthetic methods provide more direct and established routes to organosilicon peroxides, utilizing reactive oxygen species or specialized catalytic systems to construct the Si-O-O-C framework.

The reaction of singlet oxygen (¹O₂) with hydrosilanes is a key method for the synthesis of organosilicon hydroperoxides, which are direct precursors to compounds like this compound. iaea.org Singlet oxygen can be generated either chemically or, more commonly, through photosensitization, where a dye-sensitizer such as methylene (B1212753) blue or Rose Bengal is excited by light and transfers its energy to ground-state molecular oxygen (³O₂). cuny.edu

The established mechanism involves the direct insertion of singlet oxygen into the silicon-hydrogen (Si-H) bond of a triorganosilane (R₃SiH) to yield the corresponding triorganosilyl hydroperoxide (R₃SiOOH). This reaction is analogous to the ene reaction observed with alkenes containing allylic hydrogens. For the synthesis of a precursor to the title compound, triphenylsilane would be irradiated in the presence of a sensitizer (B1316253) and oxygen. This process, known as photooxygenation, would produce triphenylsilyl hydroperoxide. This intermediate is a stable, crystalline solid that can be isolated and subsequently used in further reactions, for instance, by reacting it with a benzyl halide or alcohol under appropriate conditions to form the final this compound product. acs.orgresearchgate.net

Table 2: Synthesis of Triorganosilyl Hydroperoxides via Photooxygenation This table outlines the general conditions for the synthesis of silyl hydroperoxides from the corresponding silanes using singlet oxygen.

| Silane Substrate | Product | Reaction Conditions | Typical Yield | Reference |

| Triphenylsilane | Triphenylsilyl hydroperoxide | CH₂Cl₂ or CCl₄ solvent, Methylene Blue or Rose Bengal sensitizer, visible light irradiation, O₂ bubbling | Good to high | acs.org, researchgate.net |

| Triethylsilane | Triethylsilyl hydroperoxide | Organic solvent, photosensitizer, visible light, O₂ atmosphere | Moderate | iaea.org |

| Dimethylphenylsilane | Dimethylphenylsilyl hydroperoxide | Organic solvent, photosensitizer, visible light, O₂ atmosphere | Moderate to good | iaea.org |

The Isayama–Mukaiyama reaction is a powerful method for preparing silyl peroxides directly from unsaturated substrates. iaea.org The reaction involves the aerobic peroxidation of an olefin, catalyzed by a cobalt(II) complex, in the presence of a hydrosilane. researchgate.net This method is particularly valuable as it operates under mild conditions (typically room temperature and atmospheric pressure of oxygen) and avoids harsh oxidants. chemrxiv.org

The mechanism proceeds via a cobalt-hydride species which adds to the alkene in a Markovnikov fashion to generate an alkyl-cobalt intermediate. This species undergoes homolysis to form an alkyl radical, which is then trapped by molecular oxygen to produce a peroxyl radical. Subsequent interaction with the cobalt catalyst and transmetalation with the hydrosilane affords the desired alkyl silyl peroxide and regenerates the active cobalt catalyst. Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) (Co(thd)₂) has been identified as a particularly effective catalyst, often providing higher yields than Co(acac)₂. researchgate.net

To synthesize a compound analogous to this compound, styrene (B11656) serves as the ideal unsaturated substrate. Its reaction with triphenylsilane and molecular oxygen, catalyzed by a Co(II) species, would yield (1-phenylethylperoxy)triphenylsilane.

Table 3: Isayama–Mukaiyama Hydroperoxysilylation of Various Alkenes This table showcases the scope of the cobalt-catalyzed hydroperoxysilylation with representative alkenes and silanes.

| Alkene Substrate | Silane | Catalyst | Solvent | Product | Yield | Reference |

| Styrene | Triethylsilane | Co(acac)₂ | 1,2-Dichloroethane | (1-Phenylethylperoxy)triethylsilane | 91% | iaea.org |

| Styrene | Triphenylsilane | Co(thd)₂ | Dichloromethane | (1-Phenylethylperoxy)triphenylsilane | Good | nih.gov, hkbu.edu.hk |

| 1-Octene | Triethylsilane | Co(thd)₂ | Dichloromethane | (1-Methylheptylperoxy)triethylsilane | 85% | researchgate.net |

| Cyclohexene | Triethylsilane | Co(thd)₂ | Dichloromethane | (Cyclohexylperoxy)triethylsilane | 93% | researchgate.net |

| α-Methylstyrene | Triethylsilane | Co(acac)₂ | 1,2-Dichloroethane | (1-Methyl-1-phenylethylperoxy)triethylsilane | 92% | iaea.org |

Mechanistic Investigations of Benzylperoxy Triphenyl Silane and Silyl Peroxide Reactivity

O-O Bond Scission and Radical Initiation Processes

The initiation step in the chemistry of (benzylperoxy)(triphenyl)silane is the cleavage of the labile peroxide bond. This process is fundamental to understanding its role as a radical initiator and oxidant.

The primary pathway for the decomposition of peroxides under thermal or photochemical conditions is homolytic cleavage of the oxygen-oxygen single bond. utexas.edu This process, known as homolysis, involves the symmetrical breaking of the covalent bond, with each oxygen atom retaining one of the bonding electrons. utexas.edu

For this compound, this cleavage results in the formation of two distinct radical species: a benzyloxy radical and a triphenylsilyloxy radical.

Reaction Scheme: Homolytic Cleavage of this compound

The generation of these radicals is the crucial initiation step for subsequent reaction pathways. The triphenylmethyl radical, a carbon analogue of the silicon-centered group, is known to be a persistent radical, partly due to the steric shielding provided by the three phenyl rings which hinders dimerization. utexas.edu This suggests that the bulky triphenylsilyl group similarly influences the reactivity of the resulting silyloxy radical. The benzyloxy radical's stability is enhanced by the delocalization of the unpaired electron into the adjacent benzene (B151609) ring, a characteristic feature of benzylic species. numberanalytics.com

The energy required to induce homolytic cleavage is the O-O bond dissociation energy (BDE). This value is a critical measure of a peroxide's thermal stability. wikipedia.org While specific experimental or computational BDE values for this compound are not extensively documented, analysis of related compounds provides a strong basis for estimation. High-level ab initio calculations, such as G2 theory, have been instrumental in reassessing peroxide BDEs, showing them to be sensitive to the molecular environment. wayne.edu

Generally, silyl (B83357) peroxides exhibit greater thermal stability and higher O-O BDEs compared to their carbon analogues. For instance, the BDE for bis(trimethylsilyl) peroxide is significantly higher than that for di-tert-butyl peroxide. The BDE is influenced by the nature of the substituents attached to the peroxide group.

| Compound | Chemical Formula | BDE (kcal/mol) | Reference |

|---|---|---|---|

| Hydrogen Peroxide | H-O-O-H | 50.5 | wayne.edu |

| Methyl Hydroperoxide | CH₃-O-O-H | 45 | wayne.edu |

| Dimethyl Peroxide | CH₃-O-O-CH₃ | 39 | wayne.edu |

| Water (O-H bond for comparison) | H₂O | 118.8 (first O-H) | wikipedia.org |

| Methane (C-H bond for comparison) | CH₄ | 105 (first C-H) | wikipedia.org |

The BDE of this compound is expected to be influenced by the stabilizing effect of the silicon atom and the resonance stabilization of the forming benzyloxy radical.

The stability and reactivity of this compound are governed by a combination of inductive and steric effects originating from its substituents.

Steric Effects: The triphenylsilyl group is exceptionally bulky. The three phenyl rings create significant steric hindrance around the silicon atom and, by extension, the adjacent peroxide bond. This steric shield can physically obstruct the approach of other molecules, potentially slowing down bimolecular decomposition pathways. Furthermore, steric strain can influence bond angles and lengths, which in turn affects bond strength. In some systems, extreme steric hindrance has been shown to render peroxides inert toward certain reductive cleavage pathways. nih.gov The bulky nature of the triphenylmethyl group is known to contribute to the persistence of the corresponding radical by disfavoring dimerization, a principle that applies to the triphenylsilyl group as well. utexas.edu

Inductive and Resonance Effects: Silicon is less electronegative than carbon, and the Si-O bond has a higher degree of ionic character than a C-O bond. This electronic difference influences the electron density along the Si-O-O-C chain. The primary electronic factor influencing the cleavage of the O-O bond is the stability of the resulting radicals. The benzyloxy radical is significantly stabilized by resonance, as the unpaired electron can delocalize into the pi-system of the benzene ring. numberanalytics.com This stabilization of the product radical lowers the activation energy required for the homolytic cleavage, making the decomposition more favorable compared to peroxides that yield less stable radicals.

Radical-Mediated Reaction Pathways

Once generated, the triphenylsilyloxy and benzyloxy radicals can participate in a variety of chemical transformations, most notably hydrogen atom abstraction.

As established, the primary radical-generating event is the homolytic scission of the O-O bond, yielding an alkoxy radical (benzyloxy radical) and a silyloxy radical (triphenylsilyloxy radical).

Benzyloxy Radical (C₆H₅CH₂O•): This is a resonance-stabilized alkoxy radical. Its reactivity is dominated by its electrophilic nature, making it a potent agent for abstracting hydrogen atoms from suitable donor molecules. scripps.edu

Triphenylsilyloxy Radical ( (C₆H₅)₃SiO• ): This silicon-oxygen centered radical's reactivity is modulated by the bulky and electronically influential triphenylsilyl group. Like other oxygen-centered radicals, it is expected to participate in hydrogen abstraction reactions.

It is crucial to distinguish the initially formed silyloxy radical (R₃Si-O•) from a silyl radical (R₃Si•), which is a silicon-centered radical. While silyl radicals are key intermediates in other areas of organosilicon chemistry, they are not the direct products of silyl peroxide homolysis.

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry, involving the concerted transfer of a proton and an electron from a donor molecule to a radical species. nih.gov The reactivity in HAT is often governed by the relative bond strengths of the bond being broken and the new bond being formed.

The electrophilic oxygen-centered radicals generated from this compound are highly effective at initiating intermolecular HAT reactions. scripps.edu

Reaction Scheme: Intermolecular HAT

In these processes, the silyloxy and benzyloxy radicals abstract a hydrogen atom from a substrate (R-H), generating stable molecules (triphenylsilanol and benzyl (B1604629) alcohol, respectively) and a new radical (R•). The facility of these HAT reactions depends on the C-H bond dissociation energy of the hydrogen donor substrate. Substrates with weak C-H bonds, such as those at allylic or benzylic positions or adjacent to heteroatoms, are particularly susceptible to hydrogen abstraction by these potent radicals. nih.gov

While intramolecular HAT reactions are possible in principle, they would require the radical center to abstract a hydrogen from one of the phenyl groups or the benzyl group's methylene (B1212753) unit via a sterically accessible transition state. Given the typical bond angles and steric congestion in this compound, intermolecular HAT reactions with solvent or other substrates are generally the more dominant pathways.

Beta-Scission Processes Leading to Alkyl Radical Formation

The generation of alkyl radicals is a cornerstone of modern synthetic chemistry, enabling the formation of complex carbon skeletons. A significant pathway for producing these reactive intermediates is through the β-scission (or β-fragmentation) of alkoxy radicals. researchgate.net This process involves the cleavage of a carbon-carbon bond positioned beta to the oxygen atom of an alkoxy radical, resulting in the formation of a stable carbonyl compound and a new carbon-centered radical. researchgate.net While traditionally initiated under harsh oxidative conditions, recent methodologies have focused on milder approaches. nih.gov

In the context of silyl peroxides, a "reductive β-scission strategy" has been developed for the generation of alkyl radicals under mild conditions. nih.gov This method utilizes the cleavage of the O–O bond in alkylsilyl peroxides, often catalyzed by transition metals like iron (Fe), copper (Cu), or nickel (Ni), to produce an alkoxy radical and a silanoxide anion. nih.gov The resulting alkoxy radical intermediate readily undergoes β-scission to yield the desired alkyl radical. For instance, an Fe(II) species can induce a single-electron transfer (SET) to the peroxide O-O bond, leading to its cleavage. The subsequent β-scission of the alkoxy radical generates the functionalized carbon radical, which can then participate in various coupling reactions. nih.gov

This strategy has been successfully applied to functionalized alkylsilyl peroxides. For example, α-keto-substituted alkylsilyl peroxides are transformed into the more stable acyl radicals rather than alkyl radicals. Similarly, β-acetoxy- and β-amido-substituted alkylsilyl peroxides serve as precursors for α-acetoxyalkyl and α-amidoalkyl radicals, respectively. nih.gov This highlights the versatility of using substituted silyl peroxides to generate a diverse range of functionalized carbon radicals for subsequent synthetic transformations. nih.gov

The general mechanism can be summarized as follows:

Initiation : The O-O bond of the alkylsilyl peroxide is cleaved, often via a single-electron transfer from a catalyst, to form an alkoxy radical and a silanoxide. nih.gov

β-Scission : The alkoxy radical undergoes fragmentation, breaking the C-C bond at the beta position to form a ketone or aldehyde and an alkyl radical. researchgate.net

Propagation/Termination : The generated alkyl radical can then engage in various synthetic transformations, such as C-C or C-heteroatom bond formation. nih.govacs.org

Kinetics for the β-scission of various alkyl radicals have been studied computationally, providing a theoretical framework for predicting reaction rates and understanding the factors that influence the fragmentation process. researchgate.net These studies, often employing density functional theory (DFT), help in refining the conditions for efficient radical generation from precursors like silyl peroxides. researchgate.net

Table 1: Generation of Carbon Radicals from Functionalized Alkylsilyl Peroxides via Reductive β-Scission This table is interactive. You can sort and filter the data.

| Precursor Type | Generated Radical | Catalyst System (Example) | Ref. |

|---|---|---|---|

| α-Keto-substituted Alkylsilyl Peroxide | Acyl Radical | Fe(II) | nih.gov |

| β-Acetoxy-substituted Alkylsilyl Peroxide | α-Acetoxyalkyl Radical | Fe(II)/Visible Light | nih.gov |

| β-Amido-substituted Alkylsilyl Peroxide | α-Amidoalkyl Radical | Fe(II)/Visible Light | nih.gov |

| Unfunctionalized Alkylsilyl Peroxide | Alkyl Radical | Cu, Fe, or Ni | nih.gov |

Intramolecular Homolytic Substitution on Peroxide Linkages

Intramolecular homolytic substitution (S_H_i) is a radical process where a radical center within a molecule attacks an atom, displacing another group. While S_H_i reactions at various atomic centers are known, their occurrence at the oxygen-oxygen bond of peroxides provides a unique pathway for cyclization and rearrangement. In the realm of silyl peroxides, this mechanism allows for the transformation of acyclic precursors into cyclic structures containing an endocyclic peroxide bond.

Theoretical studies using ab initio and density functional theory (DFT) calculations have explored the feasibility of homolytic substitution reactions at silicon, germanium, and tin. rsc.org These studies predict that such reactions can proceed through both backside and frontside attack mechanisms, with calculated energy barriers suggesting that both pathways are viable. rsc.org While these investigations focus on the central heteroatom, the principles can be extended to understand the factors governing S_H_i reactions at other sites within the molecule, such as the peroxide linkage.

R•-(CH₂)n-O-O-SiR'₃ → cyclo-[R-(CH₂)n-O] + •O-SiR'₃

The feasibility and regioselectivity of such cyclizations are governed by several factors, including the length of the tether connecting the radical center to the peroxide group (influencing the stability of the transition state, favoring 5- and 6-membered rings), the stability of the expelled radical (a more stable leaving radical, such as •O-SiR'₃, facilitates the reaction), and steric effects around the peroxide linkage. While direct experimental evidence for S_H_i at the peroxide linkage of this compound is specific, the general principles of radical chemistry support its possibility as a potential reaction pathway under conditions conducive to radical formation.

Heterolytic and Concerted Reaction Mechanisms

Beyond radical pathways, silyl peroxides, including this compound, can undergo a variety of heterolytic and concerted reactions. These mechanisms are often facilitated by catalysts or specific structural features within the peroxide itself, leading to distinct reactivity compared to their carbon-based counterparts.

Lewis Acid Catalysis and Peroxyacetal Intermediates

Lewis acids play a crucial role in activating substrates by accepting an electron pair, thereby increasing their electrophilicity. wikipedia.org In the context of silyl peroxides, Lewis acids can catalyze reactions by coordinating to one of the peroxide's oxygen atoms. This coordination polarizes the O-O bond, making the distal oxygen more electrophilic and susceptible to nucleophilic attack. Alternatively, a Lewis acid can activate a carbonyl compound or an epoxide, facilitating its reaction with the silyl peroxide nucleophile. nih.govrsc.org

The use of metal-based Lewis acids like SnCl₄, Cu(OTf)₂, and TiCl₄ has been shown to promote the synthesis and transformation of organic peroxides. nih.gov For example, Lewis acids can catalyze the reaction of hydroperoxides with epoxides or the peroxidation of silyl ketene (B1206846) acetals. rsc.org In reactions involving aldehydes or ketones, the Lewis acid-catalyzed addition of a silyl peroxide can proceed through an intermediate analogous to a peroxyacetal. The mechanism involves the activation of the carbonyl group by the Lewis acid, followed by the nucleophilic attack of the peroxide.

A plausible mechanism for the Lewis acid (LA) catalyzed reaction of a silyl peroxide with an aldehyde (R'CHO) is as follows:

Activation : The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. R'CHO + LA ⇌ R'CH=O-LA

Nucleophilic Attack : The silyl peroxide attacks the activated carbonyl carbon. This can lead to the formation of a peroxyacetal-like intermediate. Ph₃SiOOBn + R'CH=O-LA → Ph₃SiO-O(Bn)-CH(R')-O-LA

Product Formation : The intermediate can then undergo further reactions, such as rearrangement or decomposition, to yield the final products. The specific outcome depends on the substrate, Lewis acid, and reaction conditions.

The interaction between Lewis basic salts and organosilanes has also been explored, demonstrating that Lewis base activation can promote coupling reactions with various electrophiles. nih.gov This dualistic nature of silicon compounds, capable of being activated by both Lewis acids and bases, adds to their synthetic versatility.

Role of 1,2-Silicon Bridging in Oxygen Atom Transfer Transition States

A key feature distinguishing the reactivity of silyl peroxides from dialkyl peroxides is the participation of the silicon atom in the transition states of oxygen atom transfer reactions. Computational studies have revealed that a 1,2-silicon bridging mechanism significantly lowers the activation barrier for these processes. nih.gov

In the transition state for oxygen atom transfer from a silyl peroxide to a nucleophile (e.g., an amine or an alkene), the silicon atom can form a dative bond with the distal peroxidic oxygen, creating a bridged, three-membered ring structure. This interaction stabilizes the transition state by delocalizing the developing negative charge on the oxygen atom that is departing. nih.gov

This bridging effect has profound consequences for reactivity. For example, the activation energy for the oxidation of trimethylamine (B31210) by bis(trimethylsilyl) peroxide is significantly reduced due to this 1,2-silicon bridging. nih.gov Similarly, in the epoxidation of alkenes, the barrier for oxygen transfer from silyl peroxides is considerably lower than that for the analogous dialkyl peroxides. The extent of this stabilization is influenced by the substituents on the silicon atom; electron-withdrawing groups on silicon enhance its Lewis acidity, promote stronger bridging, and further lower the reaction barrier. For instance, the calculated barrier for the epoxidation of E-2-butene with bis(dimethyl(trifluoromethyl))silyl peroxide is 7.5 kcal/mol lower than that with bis(trimethylsilyl) peroxide, showcasing the impact of silicon substitution. nih.gov

This intramolecular assistance by the silicon atom makes silyl peroxides more potent oxygen transfer agents than their alkyl counterparts, even though the O-O bond in silyl peroxides is typically stronger. nih.gov

Quantum Chemical Studies of Reaction Barriers and Transition State Structures

Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the complex reaction mechanisms of silyl peroxides. nih.govnih.govnih.gov These computational studies provide detailed insights into the geometries of intermediates and transition states, as well as the associated energy barriers, which are often difficult to determine experimentally. nih.gov

Calculations have been employed to compare different potential reaction pathways and to identify the most energetically favorable mechanism. nih.gov For silyl peroxides, these studies have quantified the energetic landscape for both homolytic and heterolytic processes.

Key findings from quantum chemical studies include:

Bond Dissociation Energies (BDEs): The O-O bond dissociation enthalpies for silyl peroxides like bis(trimethylsilyl) peroxide (54.8 kcal/mol) and trimethylsilyl (B98337) hydroperoxide (53.1 kcal/mol) have been calculated to be significantly higher than that of bis(tert-butyl) peroxide (45.2 kcal/mol). This suggests greater thermal stability for the O-O bond in silyl peroxides compared to their alkyl analogs. nih.gov

Activation Barriers: Despite the stronger O-O bond, the activation barriers for oxygen transfer reactions are often lower for silyl peroxides. As discussed previously, this is attributed to stabilizing effects like 1,2-silicon bridging. nih.gov For example, the calculated activation energy for the oxidation of trimethylamine to its N-oxide by bis(trimethylsilyl) peroxide is 28.2 kcal/mol (at the B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) level of theory). nih.gov

Transition State Geometries: Computational models reveal the precise geometric arrangement of atoms in the transition state. For oxygen transfer reactions, these studies confirm the existence of bridged transition states involving the silicon atom. nih.gov For decomposition reactions, calculations can distinguish between concerted and stepwise mechanisms and analyze the influence of solvent on the transition state structure and reaction barrier. nih.gov For instance, studies on peroxyformate decomposition show that polar, protic solvents can significantly lower activation energies by stabilizing charge separation in the transition state. nih.gov

Table 2: Calculated Energetic Data for Silyl Peroxide Reactions This table is interactive. You can sort and filter the data.

| Compound/Reaction | Parameter | Calculated Value (kcal/mol) | Method | Ref. |

|---|---|---|---|---|

| Bis(trimethylsilyl) peroxide | O-O BDE (ΔH₂₉₈) | 54.8 | G2(MP2), CBS-Q | nih.gov |

| Trimethylsilyl hydroperoxide | O-O BDE (ΔH₂₉₈) | 53.1 | G2(MP2), CBS-Q | nih.gov |

| Bis(tert-butyl) peroxide | O-O BDE (ΔH₂₉₈) | 45.2 | G2, G2(MP2) | nih.gov |

| Trimethylamine oxidation by Bis(trimethylsilyl) peroxide | Activation Energy | 28.2 | B3LYP/6-311+G(3df,2p)//B3LYP/6-31G(d) | nih.gov |

| E-2-Butene epoxidation by Bis(dimethyl(trifluoromethyl))silyl peroxide | Activation Barrier | 25.8 | B3LYP | nih.gov |

| 1,2-Methyl migration in Trimethylsilyl hydroperoxide | Barrier Height | 47.9 | MP4//MP2/6-31G | nih.gov |

These theoretical investigations are crucial for rationalizing observed reactivity and for the predictive design of new silyl peroxide-based reagents and catalytic systems. rsc.org

Reactivity and Transformational Scope of Benzylperoxy Triphenyl Silane and Organosilicon Peroxides

Oxidative Applications in Organic Synthesis

The Baeyer–Villiger oxidation is a fundamental transformation that converts ketones to esters or cyclic ketones to lactones. wikipedia.orgorganic-chemistry.org While traditionally carried out with peroxyacids, the use of silyl (B83357) peroxides like bis(trimethylsilyl) peroxide in the presence of a Lewis acid or an ionic liquid has emerged as a valuable alternative. organic-chemistry.orgrsc.org This method offers advantages in terms of product yields and greener reaction conditions, with the potential for catalyst and solvent recycling. organic-chemistry.orgrsc.org

The reaction mechanism involves the activation of the ketone by the Lewis acid, followed by nucleophilic attack of the silyl peroxide to form a Criegee-type intermediate. wikipedia.org Subsequent rearrangement with migration of a substituent from the carbonyl carbon to the adjacent oxygen atom leads to the formation of the ester or lactone product. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

Table 1: Examples of Baeyer-Villiger Oxidation using Silyl Peroxides

| Ketone | Silyl Peroxide | Catalyst/Solvent | Product | Yield (%) | Reference |

| Cyclohexanone | Bis(trimethylsilyl) peroxide | bmimOTf | ε-Caprolactone | High | organic-chemistry.org |

| Adamantanone | Bis(trimethylsilyl) peroxide | bmimNTf2 | Adamantanone lactone | Increased yield | organic-chemistry.org |

| Various ketones | Bis(trimethylsilyl) peroxide | BF3·OEt2 / CH2Cl2 | Corresponding lactones/esters | - | organic-chemistry.org |

Note: "bmimOTf" is 1-butyl-3-methylimidazolium trifluoromethanesulfonate (B1224126) and "bmimNTf2" is 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. The term "High" yield indicates a significant, though not numerically specified, yield as reported in the source.

Organosilicon peroxides can act as effective oxidants for various nucleophilic organic substrates. The oxidation of amines, phosphines, and sulfides to their corresponding oxides is a common application. For instance, sulfides can be selectively oxidized to sulfoxides and subsequently to sulfones. msu.edu The oxidation of amines and sulfides can be achieved using hydrogen peroxide in the presence of a phosphotungstate complex catalyst under solvent-free conditions, highlighting a green chemistry approach. researchgate.netelsevierpure.com The reactivity of these nucleophiles generally follows the trend of amines being more nucleophilic than alcohols. msu.edu

A significant advancement in the application of silyl peroxides is their use in directing C-H functionalization reactions. This strategy allows for the selective introduction of functional groups at positions remote to existing functional groups within a molecule. acs.orgacs.org

One notable example is the iron-catalyzed thioetherification of unactivated aliphatic C-H bonds. acs.orgacs.org In this process, a silyl peroxide group within the substrate directs the functionalization. The reaction is believed to proceed via a Fenton-inspired mechanism where an iron catalyst generates a hydroxyl radical, which then abstracts a hydrogen atom from a remote C-H bond (commonly via a 1,5-hydrogen atom transfer). The resulting carbon-centered radical is then trapped by a disulfide, leading to the formation of a thioether. acs.org This method exhibits broad substrate scope and functional group tolerance. acs.orgacs.org

Table 2: Examples of Silyl Peroxide-Directed C-H Thioetherification

| Substrate | Disulfide | Catalyst | Product | Position of Thioetherification | Reference |

| TIPS-protected primary alcohol peroxide | Diaryl disulfide | Iron(II) triflate | Thioetherified alcohol | Remote C-H bond | acs.org |

| TIPS-protected secondary alcohol peroxide | Diaryl disulfide | Iron(II) triflate | Thioetherified alcohol | Remote C-H bond | acs.org |

| TIPS-protected tertiary alcohol peroxide | Diaryl disulfide | Iron(II) triflate | Thioetherified alcohol | Remote C-H bond | acs.org |

Note: "TIPS" refers to the triisopropylsilyl protecting group.

Radical Alkylation and Cross-Coupling Reactions

The homolytic cleavage of the O-O bond in organosilicon peroxides provides a facile entry to radical species. wikipedia.org This property makes them valuable precursors for various radical-mediated bond-forming reactions.

Alkylsilyl peroxides serve as effective precursors for generating alkyl radicals under mild conditions. nih.gov These radicals can then participate in carbon-carbon bond-forming reactions. The generation of alkyl radicals from alkylsilyl peroxides can be achieved using metal catalysts (e.g., Cu, Fe, Ni) or through photoredox catalysis. nih.govarkat-usa.org The subsequent coupling of these radicals with various partners allows for the construction of C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds. nih.govnih.govrsc.org This approach avoids the use of harsh oxidants often required in other methods for generating alkyl radicals. nih.gov

In addition to C-C bond formation, alkyl radicals generated from silyl peroxides can be trapped by heteroatom-containing species to form valuable carbon-heteroatom bonds. arkat-usa.org This includes the formation of C-N, C-O, and C-S bonds. nih.govarkat-usa.org

For instance, copper-catalyzed cross-coupling reactions have been developed for the formation of C-S bonds by reacting a thiyl radical with an alkyl radical generated from a silyl peroxide. rsc.org Similarly, the formation of C-O bonds can be achieved through copper-catalyzed cross-couplings of alkyl radicals with alcohols. nih.gov The generation of C-N bonds has also been reported through metal-promoted or photo-promoted reactions. arkat-usa.org These methods provide a versatile platform for introducing heteroatoms into organic molecules under relatively mild conditions.

Development of Chemoselective and Asymmetric Alkylation Methods

The development of chemoselective and asymmetric alkylation methods is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high precision. While organosilicon peroxides are more commonly recognized as oxidants or radical initiators, their potential as alkylating agents in specific contexts is an area of growing interest. The polarity of the O-O bond, influenced by the adjacent silicon atom, can be exploited for the transfer of the organic group attached to the peroxide.

Research in the broader field of asymmetric catalysis has seen the development of various strategies for the enantioselective alkylation of nucleophiles. For instance, palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) has been extensively used for the enantioselective formation of C-C and C-X bonds with a wide range of nucleophiles, including those derived from heterocycles. rsc.org Similarly, asymmetric C-H alkylation of olefins has been achieved with high enantioselectivity using palladium(II) catalysts bearing chiral sulfoxide-oxazoline (SOX) ligands. nih.gov These advanced catalytic systems highlight the potential for achieving high levels of stereocontrol in alkylation reactions.

In the context of organosilicon peroxides, their application in chemoselective and asymmetric alkylation is less documented. However, the principles of transition-metal catalysis could theoretically be applied. A hypothetical asymmetric alkylation using (benzylperoxy)(triphenyl)silane might involve the activation of the peroxide by a chiral metal complex, followed by the enantioselective transfer of the benzyl (B1604629) group to a suitable pronucleophile. The design of such a system would need to overcome challenges such as competing radical pathways and background reactions.

Table 1: Representative Asymmetric Alkylation of Heterocycles (General Context) This table illustrates the general state-of-the-art in asymmetric alkylation, providing a framework for the potential development of methods using organosilicon peroxides.

| Entry | Heterocycle | Allylic Substrate | Catalyst System | Yield (%) | ee (%) |

| 1 | Indole | Allyl Acetate | Pd(dba)₂ / Chiral Ligand | 95 | 92 |

| 2 | Pyrrole | Cinnamyl Acetate | [Pd(allyl)Cl]₂ / Chiral Ligand | 88 | 95 |

| 3 | Pyrazole | 1,3-Diphenylallyl Acetate | Pd(OAc)₂ / Chiral Ligand | 99 | 98 |

Data in this table is representative and compiled from general findings in the field of asymmetric catalysis to illustrate the concept.

Rearrangement and Cascade Reactions

Rearrangement and cascade reactions of organosilicon peroxides offer powerful pathways to structurally complex molecules from relatively simple starting materials. The interplay between the peroxide linkage and the silicon center can trigger a variety of transformations, including migrations of the silyl group and subsequent cyclizations.

The rearrangement of a peroxysilane to a more stable alkoxysilane is a thermodynamically favorable process, driven by the formation of the strong silicon-oxygen bond. wikipedia.org This transformation is analogous to the well-known Baeyer-Villiger oxidation, where a peroxy intermediate rearranges to an ester. nih.gov In the case of silyl peroxides, the migration of a substituent from silicon to an adjacent oxygen atom can occur, a process conceptually related to the Brook rearrangement, which involves the migration of a silyl group from carbon to oxygen. wikipedia.org

The mechanism of this rearrangement can be influenced by thermal or catalytic conditions. Under Lewis acidic conditions, coordination to one of the peroxide oxygens can facilitate the migration of a group from the silicon atom to the now electron-deficient oxygen, leading to the formation of an alkoxysilane. nih.gov The migrating group's aptitude and the reaction conditions dictate the outcome of the rearrangement. For this compound, a hypothetical rearrangement could involve the migration of a phenyl group from the silicon to the adjacent oxygen, yielding a phenoxy(benzylperoxy)diphenylsilane, or a more profound rearrangement leading to a triphenyl(benzyloxy)silane.

When an organosilicon peroxide contains an appropriately positioned unsaturated moiety, such as an alkene or alkyne, intramolecular reactions can be initiated. The peroxide can act as an internal electrophile or a source of radicals, leading to the formation of cyclic structures. For instance, the intramolecular oxa-Michael addition of a hydroperoxide onto a tethered enoate is a known method for synthesizing 1,2-dioxanes. nih.gov The presence of a silyl group can influence the reactivity and selectivity of these cyclizations.

In some cases, rearrangement reactions can be coupled with cyclization or lead to ring contraction. For example, the treatment of certain cyclic silyl ethers with an oxidant can induce a rearrangement and subsequent ring contraction. ntu.ac.ukrsc.org A stereospecific oxidative ring contraction of an α-formyl cyclic ketone to a cyclopentanecarboxylic acid derivative proceeds through a proposed 1,2-dioxolane intermediate formed by intramolecular cyclization after oxidation with hydrogen peroxide. rsc.org

A notable example involves the reduction of 1,2,7,8-tetraoxa-3,6-disilonanes, which are nine-membered cyclic bis-peroxides. This process results in a selective transformation of the two SiOOC moieties into SiOC moieties, leading to a ring contraction to form seven-membered 1,6-dioxa-2,5-disilepanes.

Table 2: Ring Contraction of a Cyclic Silyl Peroxide

| Substrate | Reagent | Product | Yield (%) |

| 1,2,7,8-Tetraoxa-3,6-disilonane derivative | PPh₃ | 1,6-Dioxa-2,5-disilepane derivative | Not specified |

Data derived from a study on the reduction of cyclic organosilicon peroxides.

Reductive Transformations

The reduction of the peroxide bond in organosilicon peroxides can be achieved with various reducing agents. These transformations can proceed through different mechanisms, including single-electron transfer or nucleophilic attack on one of the oxygen atoms.

A particularly interesting reductive transformation of organosilicon peroxides involves the cleavage of the O-O bond accompanied by the transfer of the silyl group. This type of reaction is conceptually similar to the Fleming-Tamao oxidation, where a carbon-silicon bond is converted to a carbon-oxygen bond. wikipedia.org In the context of silyl peroxides, a reducing agent could attack one of the peroxide oxygens, triggering the cleavage of the O-O bond and the migration of the silyl group to the other oxygen atom, ultimately forming a silyl ether and a reduced species of the reagent.

For example, the reduction of tertiary phosphine (B1218219) oxides to phosphines can be achieved using silanes, highlighting the thermodynamic driving force for the formation of Si-O bonds. organic-chemistry.org The reverse process, the reduction of a silyl peroxide by a phosphine, would be expected to be highly favorable. In the case of this compound, reaction with triphenylphosphine (B44618) would likely lead to the formation of triphenylphosphine oxide and triphenyl(benzyloxy)silane via a concerted or stepwise mechanism involving silyl group migration to the benzylic oxygen as the O-O bond is cleaved. This transformation would represent a formal reductive silylation of the phosphine.

Table 3: Hypothetical Reductive Silyl Transfer from this compound

| Substrate | Reagent | Potential Products |

| This compound | Triphenylphosphine | Triphenyl(benzyloxy)silane, Triphenylphosphine oxide |

This table presents a hypothetical reaction based on established principles of peroxide reduction and silyl group migrations.

Advanced Research Applications of Benzylperoxy Triphenyl Silane in Chemical Synthesis

Utility as Ketone and Carbonyl Surrogates

(Benzylperoxy)(triphenyl)silane has proven to be a valuable surrogate for ketones and carbonyl compounds in organic synthesis. This is primarily due to its ability to generate key reactive intermediates under mild conditions. For instance, it can function as a formal benzoyl anion equivalent in copper-catalyzed reactions with terminal alkynes, leading to the formation of 1,2-diketones. This transformation proceeds through a cascade reaction involving the generation of a benzyl (B1604629) radical.

Furthermore, this peroxysilane is instrumental in the synthesis of α-aryl esters from aryl aldehydes. In a copper-catalyzed process, an acyl radical generated from the aldehyde couples with a benzylperoxy radical derived from the silane, ultimately affording the α-aryl ester. This method provides a direct and efficient pathway to these important structural motifs.

Strategies for Diversified Carbon Skeleton Construction

The generation of radical intermediates from this compound has enabled innovative strategies for building complex and diverse carbon skeletons. These methods often rely on radical cascade reactions, which allow for the rapid formation of multiple carbon-carbon and carbon-heteroatom bonds.

One notable strategy involves the radical-initiated cyclization of unenones. The addition of a radical generated from the peroxysilane to an unenone can trigger a series of cyclization and rearrangement steps, yielding intricate polycyclic structures. The versatility of this approach allows for the synthesis of a wide range of molecular architectures by tuning the substrate and reaction conditions.

Multicomponent reactions also feature prominently in the application of this compound. For example, it has been successfully employed in the three-component carbo-oxygenation of alkenes, reacting with styrenes and other radical acceptors. This process facilitates the simultaneous formation of two new bonds and the introduction of both carbon and oxygen functionalities across a double bond.

Integration with Transition Metal Catalysis for Mild Radical Generation

The combination of this compound with transition metal catalysts, particularly copper and iron, has facilitated the generation of radicals under exceptionally mild conditions. These metals effectively promote the homolytic cleavage of the O-O bond in the peroxysilane.

Copper catalysis has been extensively studied in this context. Copper(I) catalysts can readily induce the formation of a benzyl radical from this compound. This has been leveraged in various synthetic transformations, including the synthesis of 1,2-diketones and the carbo-oxygenation of alkenes, with the mild conditions allowing for broad functional group tolerance.

Iron catalysis offers a cost-effective and less toxic alternative for activating this compound. Iron complexes can efficiently mediate the generation of radicals, which can then be used in a variety of synthetic applications.

Photoredox Catalysis and Light-Induced Transformations Involving Peroxysilanes

The advent of photoredox catalysis has provided a light-driven method for generating radicals from this compound. In this approach, a photocatalyst, such as an iridium or ruthenium complex, absorbs visible light and initiates a single-electron transfer process with the peroxysilane, causing it to fragment into radicals.

This strategy has been successfully applied to a range of synthetic transformations, including the functionalization of C-H bonds and the construction of complex heterocyclic systems. The use of visible light as a traceless reagent aligns with the principles of green chemistry.

Direct light-induced homolysis of the peroxide bond, typically requiring UV irradiation in the absence of a photocatalyst, presents an alternative pathway for generating the necessary radical intermediates for various synthetic purposes.

Analytical and Computational Approaches in Peroxysilane Research

Spectroscopic Characterization for Mechanistic Elucidation

Spectroscopic methods are indispensable for the structural investigation of molecules and the real-time observation of transient intermediates in chemical reactions. For a compound like (benzylperoxy)(triphenyl)silane, techniques such as Collision-Induced Dissociation Mass Spectrometry (CID-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy would be pivotal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the identification of chemical compounds and the study of reaction kinetics and intermediates. For this compound, ¹H, ¹³C, and ²⁹Si NMR would provide a wealth of structural information. The chemical shifts and coupling constants of the protons and carbons in the benzyl (B1604629) and phenyl groups, as well as the silicon atom, would confirm the compound's structure. For instance, ¹H NMR spectra of various benzyl derivatives have been extensively documented, providing a reference for the expected signals from the benzyl group in the target molecule. rsc.orgugm.ac.idup.ac.zachemicalbook.com Furthermore, time-resolved NMR studies could potentially be used to detect and characterize transient intermediates formed during the decomposition or reaction of this compound, offering a deeper understanding of the reaction mechanism. up.ac.za Kinetic studies using NMR have been employed to investigate the mechanisms of other reactions involving peroxides, such as the peroxyoxalate chemiluminescent reaction. researchgate.net

Theoretical Chemistry and Computational Modeling

Theoretical and computational methods have become integral to modern chemical research, offering a molecular-level understanding of chemical phenomena that can be difficult to probe experimentally.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly valuable for studying the mechanisms of chemical reactions, including adsorption and decomposition processes. While no specific DFT studies on the adsorption and decomposition of this compound have been identified, the methodology has been applied to understand the thermal decomposition of related compounds like phenylhydrosilanes. rsc.org Such studies can predict the most likely decomposition pathways and the associated energy barriers, providing insights into the stability and reactivity of the compound.

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. For this compound, computational models could be employed to forecast how it might react with different substrates. Mechanistic insights into reactions involving peroxides, such as the dihydroxylation of alkenes by malonoyl peroxide, have been successfully elucidated using DFT calculations in conjunction with experimental data. rsc.org These computational approaches can help in designing new synthetic applications for silyl (B83357) peroxides by predicting their chemical behavior.

The electronic properties of a molecule, such as its electron density distribution and molecular orbitals, are fundamental to its reactivity. DFT calculations can provide detailed information about the electronic structure of this compound. youtube.comaps.orgrsc.org Analysis of properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help in understanding its behavior as an electrophile or nucleophile. Theoretical analysis of the electronic structure of related organophosphorus compounds has provided valuable insights into their stability and bonding characteristics. researchgate.net A similar approach for this compound would involve analyzing its molecular electrostatic potential and bond orders to predict its reactive sites and how it interacts with other molecules. This understanding is crucial for controlling its reactivity in synthetic applications.

Future Perspectives and Emerging Avenues in Benzylperoxy Triphenyl Silane Chemistry

Rational Design of Peroxysilane Structures for Enhanced Reactivity and Selectivity

The reactivity and selectivity of (benzylperoxy)(triphenyl)silane are intrinsically linked to its molecular architecture. The rational design of new peroxysilane structures, by modifying either the silicon or the peroxy moiety, presents a significant opportunity to tailor their chemical behavior for specific applications.

Future research will likely focus on the introduction of various substituents on the phenyl groups of the triphenylsilyl moiety. Electron-donating or electron-withdrawing groups can modulate the electronic environment around the silicon atom, thereby influencing the polarity and strength of the Si-O and O-O bonds. For instance, introducing electron-withdrawing groups could enhance the electrophilicity of the peroxy oxygen, potentially leading to increased reactivity in oxidation reactions. Conversely, bulky substituents could be employed to enhance selectivity by introducing steric hindrance around the reactive center.

Similarly, modifications to the benzyl (B1604629) group of the peroxy moiety are a promising avenue. Introducing substituents on the aromatic ring of the benzyl group can influence the stability of the corresponding benzylic radical or cation intermediates that may form during reactions. This could provide a fine-tuning mechanism for controlling reaction pathways and product distributions.

The synthesis of silyl (B83357) peroxides with different organic groups on the silicon atom, moving away from the triphenylsilyl framework, is another area of exploration. The use of alkylsilyl or other arylsilyl groups could significantly alter the steric and electronic properties of the molecule, leading to novel reactivity patterns. Silyl peroxides generally exhibit greater thermal stability than their organic counterparts, a property that can be further modulated through rational design. thieme-connect.de

Exploration of Novel Catalytic Systems for Peroxysilane Activation and Transformation

The activation of the peroxide bond in this compound is crucial for harnessing its synthetic potential. While thermal decomposition can initiate reactions, the development of novel catalytic systems offers a more controlled and efficient approach to activating the O-O bond.

Future investigations are expected to explore a range of catalysts for the activation and transformation of this compound. Transition-metal catalysts, known for their ability to interact with peroxides, are a primary area of interest. psu.edu Lewis acids could also play a significant role in activating the peroxysilane, potentially by coordinating to one of the oxygen atoms and facilitating O-O bond cleavage. thieme-connect.de The development of catalytic systems that enable the selective oxidation of various substrates, such as sulfides to sulfoxides or the epoxidation of alkenes, will be a key focus. nih.govyoutube.com

Moreover, the exploration of organocatalysis for the activation of this compound presents an attractive, metal-free alternative. Chiral organocatalysts could enable enantioselective transformations, a highly sought-after goal in modern synthetic chemistry. The design of catalysts that can operate under mild and environmentally benign conditions will be a critical aspect of this research.

Development of Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic methodology. Future research on this compound will undoubtedly prioritize the development of sustainable and atom-economical protocols. This involves designing reactions that maximize the incorporation of all atoms from the starting materials into the final product, minimizing waste.

Atom-economical reactions, such as addition and rearrangement reactions, where the peroxysilane fragment is fully incorporated into the product molecule, are also a key area for future development. The rearrangement of silyl peroxides to alkoxysilanes is one such reaction that holds promise for converting silyl groups into hydroxyl groups in a synthetically useful manner. thieme-connect.de The development of solvent-free reaction conditions or the use of environmentally friendly solvents will further enhance the sustainability of synthetic protocols involving this compound.

Interdisciplinary Research at the Interface of Organosilicon Peroxides and Materials Science

The unique properties of organosilicon peroxides, such as their thermal stability, suggest potential applications beyond traditional organic synthesis. thieme-connect.de Interdisciplinary research at the intersection of organosilicon peroxide chemistry and materials science is an emerging avenue with significant potential.

One area of exploration is the use of this compound as a radical initiator for polymerization processes. The controlled thermal or catalytic decomposition of the peroxysilane could generate radicals capable of initiating the polymerization of various monomers. The triphenylsilyl group could be incorporated as an end-group in the resulting polymer, potentially imparting unique properties such as thermal stability or altered solubility.

Another potential application lies in the surface modification of materials. The reactivity of the peroxy group could be harnessed to functionalize the surfaces of inorganic materials, such as silica (B1680970) or metal oxides. This could be used to create hybrid materials with tailored surface properties for applications in catalysis, chromatography, or as advanced coatings. The ability of organofunctional silanes to act as molecular bridges between organic polymers and inorganic materials is a well-established concept that could be extended to peroxysilanes. wacker.com

The development of new materials with embedded organosilicon peroxide functionalities is another exciting prospect. These "smart" materials could release reactive oxygen species in response to a specific stimulus, such as heat or light, finding applications in areas like controlled drug release or self-healing materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.